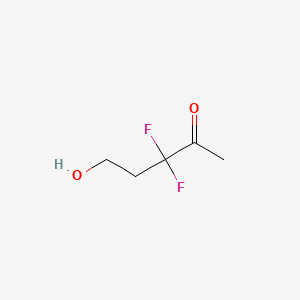

3,3-Difluoro-5-hydroxypentan-2-one

Description

Contextual Significance of Organofluorine Compounds in Modern Chemical Science

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have ascended to a position of immense importance in contemporary chemical science. The introduction of fluorine atoms into a molecule can induce dramatic and often beneficial changes in its properties. Fluorine's high electronegativity, second only to neon, and its relatively small van der Waals radius allow it to act as a bioisostere of a hydrogen atom or a hydroxyl group, yet it imparts significantly different electronic properties.

The carbon-fluorine bond is the strongest single bond in organic chemistry, which often enhances the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism. This increased stability can lead to improved pharmacokinetic profiles for drug candidates. Furthermore, the presence of fluorine can modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The strategic placement of fluorine can also alter the acidity or basicity of nearby functional groups, influencing how a molecule interacts with biological targets. These unique attributes have led to the widespread incorporation of fluorine in pharmaceuticals, agrochemicals, and advanced materials.

Strategic Importance of Hydroxyl and Carbonyl Functional Groups in Molecular Design

The hydroxyl (-OH) and carbonyl (C=O) groups are among the most fundamental and versatile functional groups in organic chemistry. numberanalytics.com Their presence in a molecule provides a wealth of opportunities for synthetic transformations and dictates many of its physical and chemical characteristics.

The hydroxyl group is a key player in hydrogen bonding, which significantly influences a compound's boiling point, solubility, and conformation. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules such as enzymes and receptors. In synthetic chemistry, the hydroxyl group is a versatile functional handle that can be readily converted into a wide array of other functional groups.

The carbonyl group, present in aldehydes and ketones, is characterized by a polarized carbon-oxygen double bond, rendering the carbon atom electrophilic and the oxygen atom nucleophilic. numberanalytics.com This inherent reactivity makes the carbonyl group a central hub for a vast number of chemical reactions, including nucleophilic additions, condensations, and redox transformations. Ketones, in particular, are crucial building blocks in the synthesis of complex organic molecules and are found in numerous natural products and pharmaceuticals. numberanalytics.com

Rationale for Investigating 3,3-Difluoro-5-hydroxypentan-2-one as a Privileged Chemical Entity

The molecule 3,3-Difluoro-5-hydroxypentan-2-one (CAS Number: 121749-56-2) emerges as a compound of significant interest due to the unique convergence of the aforementioned functional groups. The gem-difluoro group at the α-position to the ketone is a particularly noteworthy feature. This "difluoromethylene" group can act as a bioisosteric replacement for a carbonyl group, potentially leading to compounds with improved metabolic stability and altered biological activity.

The presence of both a ketone and a hydroxyl group within the same molecule, specifically in a γ-hydroxy ketone arrangement, opens up possibilities for intramolecular reactions, such as the formation of cyclic hemiacetals or lactones. The difluoro substitution is expected to influence the equilibrium of such cyclizations. Furthermore, the combination of these functionalities provides multiple points for synthetic diversification, allowing for the generation of a library of complex molecules from a single, privileged scaffold. The investigation of 3,3-Difluoro-5-hydroxypentan-2-one is therefore driven by its potential as a versatile building block for the synthesis of novel, fluorinated bioactive compounds and materials.

Overview of Research Domains and Prospective Contributions Pertaining to 3,3-Difluoro-5-hydroxypentan-2-one

Research into 3,3-Difluoro-5-hydroxypentan-2-one is poised to contribute to several key areas of chemical science. A primary focus lies in the development of efficient and stereoselective synthetic methodologies to access this and related α,α-difluoro-γ-hydroxy ketones. While general methods for the synthesis of α,α-difluoro-β-hydroxy ketones are known, specific and optimized routes to γ-hydroxy analogues are less explored. researchgate.netrsc.org

A significant area of prospective contribution is in medicinal chemistry. The structural motifs present in 3,3-Difluoro-5-hydroxypentan-2-one are found in various biologically active molecules. For instance, fluorinated ketones are known to act as inhibitors of various enzymes, and the hydroxyl group can participate in crucial binding interactions. nih.gov Therefore, derivatives of this compound could be explored as potential therapeutic agents.

Furthermore, the unique combination of functional groups makes this molecule an interesting candidate for the synthesis of novel fluorinated polymers and materials. The hydroxyl and carbonyl groups offer sites for polymerization, while the fluorine atoms can impart desirable properties such as thermal stability and hydrophobicity.

Physicochemical Properties and Synthetic Approaches

While specific experimental data for 3,3-Difluoro-5-hydroxypentan-2-one is not extensively reported in the literature, its properties can be inferred from the behavior of analogous compounds.

Table 1: Predicted Physicochemical Properties of 3,3-Difluoro-5-hydroxypentan-2-one and Related Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | LogP |

| 3-Hydroxypentan-2-one | C₅H₁₀O₂ | 102.13 | 153.5 | 0.2 |

| 5-Hydroxy-2-pentanone | C₅H₁₀O₂ | 102.13 | 177.2 | -0.6 |

| 3,3-Difluoro-5-hydroxypentan-2-one | C₅H₈F₂O₂ | 138.11 | Predicted: 180-200 | Predicted: -0.2 |

| 5-Bromo-3-hydroxypentan-2-one | C₅H₉BrO₂ | 181.03 | Decomposes | 0.8 |

Note: Data for 3-Hydroxypentan-2-one, 5-Hydroxy-2-pentanone, and 5-Bromo-3-hydroxypentan-2-one are based on experimental or estimated values from public databases. The values for 3,3-Difluoro-5-hydroxypentan-2-one are predicted based on the influence of the fluorine atoms.

The introduction of the two fluorine atoms is expected to increase the molecular weight and boiling point compared to the non-fluorinated analogue, 5-hydroxy-2-pentanone. The LogP value, a measure of lipophilicity, is predicted to be slightly lower due to the increased polarity of the C-F bonds.

Several synthetic strategies can be envisioned for the preparation of 3,3-Difluoro-5-hydroxypentan-2-one. One plausible approach involves the aldol (B89426) reaction of a difluoroenolate with an appropriate aldehyde. For instance, the deprotonation of a suitable α,α-difluoromethyl ketone could generate a difluoroenolate, which could then react with a protected hydroxyacetaldehyde. researchgate.net

Another potential route could involve the acs.orgacs.org-sigmatropic rearrangement of a γ,γ-difluorinated allylic alcohol derivative. rsc.org This method has been successfully employed for the synthesis of related α-hydroxy-β,β-difluoro-γ-ketoesters.

Structure

3D Structure

Properties

Molecular Formula |

C5H8F2O2 |

|---|---|

Molecular Weight |

138.11 g/mol |

IUPAC Name |

3,3-difluoro-5-hydroxypentan-2-one |

InChI |

InChI=1S/C5H8F2O2/c1-4(9)5(6,7)2-3-8/h8H,2-3H2,1H3 |

InChI Key |

DIVQNSSAUWEZRA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(CCO)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Difluoro 5 Hydroxypentan 2 One and Its Structural Analogues

Retrosynthetic Strategies for Construction of 3,3-Difluoro-5-hydroxypentan-2-one

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. For 3,3-difluoro-5-hydroxypentan-2-one, this approach highlights the critical bond disconnections and the corresponding synthetic operations required for its assembly. The primary challenges lie in the controlled introduction of the gem-difluoro unit adjacent to a carbonyl group, the stereoselective formation of the hydroxyl group, and the construction of the core pentanone structure.

Introduction of gem-Difluoro Moieties Adjacent to Carbonyl Centers

The introduction of a gem-difluoromethylene group α to a carbonyl is a cornerstone of synthesizing the target molecule. Several methods have been developed to achieve this transformation.

One common strategy involves the direct fluorination of a ketone or a ketone precursor. Electrophilic fluorinating agents, such as Selectfluor®, are often employed for this purpose. The mechanism typically proceeds through an enol or enolate intermediate, which attacks the electrophilic fluorine source. sapub.org For ketones that readily form enols, this reaction can be efficient, though it may sometimes lead to a mixture of mono- and difluorinated products. sapub.org The reactivity of the substrate towards fluorination is influenced by both steric and electronic factors. sapub.org

Another approach is the deoxofluorination of α-dicarbonyl compounds or their derivatives. Reagents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) can convert aldehydes and ketones into the corresponding gem-difluorides. organic-chemistry.org This method offers an alternative to direct fluorination of a pre-existing ketone.

Furthermore, methods involving difluorocarbene have been explored. For instance, the reaction of carbonyl compounds with dibromodifluoromethane (B1204443) and zinc can generate gem-difluoro compounds, likely through a difluorocarbene intermediate. rsc.org The cross-coupling of difluorocarbene with other carbene-derived intermediates has also been developed for the synthesis of gem-difluoroolefins, which can be precursors to the desired ketones. acs.org

Table 1: Reagents for Introducing gem-Difluoro Moieties

| Reagent Class | Specific Example(s) | Application | Reference |

| Electrophilic Fluorinating Agents | Selectfluor® (F-TEDA-BF₄) | Direct fluorination of ketones via enol/enolate intermediates. | sapub.orgorganic-chemistry.org |

| Deoxofluorinating Agents | Deoxo-Fluor, DAST | Conversion of aldehydes and ketones to gem-difluorides. | organic-chemistry.org |

| Difluorocarbene Precursors | Dibromodifluoromethane/Zinc | Generation of gem-difluoro compounds from carbonyls. | rsc.org |

Stereocontrolled Introduction of Hydroxyl Functionality on Carbon Chain

The stereochemistry of the hydroxyl group at the C5 position can be crucial for the biological activity of 3,3-difluoro-5-hydroxypentan-2-one analogues. Achieving stereocontrol in the introduction of this functionality is therefore a significant synthetic challenge.

One of the most common methods for establishing a hydroxyl group is through the reduction of a corresponding ketone. The use of chiral reducing agents or catalysts can afford high levels of enantioselectivity. For instance, asymmetric transfer hydrogenation of α,β-acetylenic ketones catalyzed by chiral ruthenium complexes has been utilized to produce optically active β-hydroxy compounds. nih.gov

Alternatively, aldol-type reactions between a difluoroenolate and an aldehyde provide a direct route to α,α-difluoro-β-hydroxy ketones. The stereochemical outcome of this reaction can be influenced by the choice of metal counterion, solvent, and the nature of the substituents on both the enolate and the aldehyde. Lanthanum triflate has been used to catalyze the aldol (B89426) reaction of difluoroenol O-Boc esters with carbonyl compounds. globalauthorid.com

Strategic Formation of the Ketone Core Structure

The assembly of the pentanone backbone is a fundamental aspect of the synthesis. This can be achieved through various carbon-carbon bond-forming reactions.

A common retrosynthetic disconnection is between the C3 and C4 carbons, suggesting an aldol-type condensation. As mentioned previously, the reaction of a difluoroenolate with an appropriate aldehyde is a powerful method for constructing the α,α-difluoro-β-hydroxy ketone core in a single step. globalauthorid.com

Another strategy involves the functionalization of a pre-existing ketone. For example, α-heteroarylation of ketones with fluorinated heteroarenes can be achieved via nickel-catalyzed C-F bond activation, although this is more relevant for analogues with aromatic side chains. researchgate.net

Development of Novel and Efficient Synthetic Pathways

Continuous efforts are being made to develop more efficient, atom-economical, and environmentally benign methods for the synthesis of fluorinated compounds like 3,3-difluoro-5-hydroxypentan-2-one.

Multi-Component Reactions for Concurrent Functional Group Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all the reactants, offer a highly efficient approach to building molecular complexity. The Hantzsch dihydropyridine (B1217469) synthesis, a pseudo four-component reaction, exemplifies the power of MCRs in creating complex heterocyclic structures from simple starting materials like an aldehyde, a β-keto ester, and ammonia. nih.gov While not directly applied to 3,3-difluoro-5-hydroxypentan-2-one in the provided context, the principles of MCRs, such as the in-situ formation of reactive intermediates, are relevant. For instance, a one-pot synthesis of difluoromethyl ketones has been developed through a difluorination/fragmentation process of 1-trifluoromethyl-1,3-diketones. rsc.orgresearchgate.net

Metal-Catalyzed Approaches for C-C and C-F Bond Formation

Transition metal catalysis has revolutionized organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-fluorine bonds. nih.govorganicreactions.org

C-F Bond Formation: Palladium and copper catalysts have been extensively studied for C-F bond formation. nih.govnih.gov For example, palladium-catalyzed fluorination of (hetero)aryl triflates and bromides provides a route to fluorinated aromatic compounds. nih.gov While direct C(sp³)-F bond formation remains challenging, methods for the fluorination of positions alpha to carbonyl groups have been developed. organicreactions.org

C-C Bond Formation: Metal-catalyzed cross-coupling reactions are indispensable for building the carbon skeleton of complex molecules. Palladium-catalyzed reactions, such as Suzuki and Negishi couplings, are widely used. For instance, palladium-catalyzed C-C bond forming processes have been demonstrated with intermediates derived from the metalation of fluoroarenes. rsc.org Nickel-catalyzed reactions have also emerged as a powerful alternative, particularly for the formation of C-C bonds involving sp³-hybridized carbons. researchgate.net

The stereocontrolled deconstructive amination of bridged δ-lactam-γ-lactones under palladium catalysis, leading to 3-hydroxy-2-piperidinone carboxamides, showcases the potential of metal catalysis in complex skeletal remodeling, which could be conceptually applied to the synthesis of functionalized pentanone structures. rsc.orgnih.gov

Photochemical and Electrochemical Synthesis Techniques

The formation of carbon-fluorine bonds and the construction of complex fluorinated molecules can be achieved using non-traditional activation methods like photochemistry and electrochemistry. These techniques offer alternative energy inputs to drive reactions, often providing unique reactivity and selectivity under mild conditions.

Photochemical Methods: Photochemical reactions, initiated by visible or ultraviolet light, can generate highly reactive intermediates, such as radicals, under neutral conditions. This approach is particularly effective for the synthesis of α,α-difluoroketones. One prominent strategy involves the photoredox-catalyzed difluoromethylation of enol silanes or aromatic alkenes. gre.ac.uk In this process, a photocatalyst absorbs light and initiates a single-electron transfer (SET) to generate a difluoromethyl radical (•CHF2) from a suitable precursor. gre.ac.uk This radical then adds to the substrate to form the desired product. The use of diaryl ketones as hydrogen atom transfer (HAT) catalysts in photochemically mediated reactions has also enabled the defluorinative alkylation of feedstocks like ethyl trifluoroacetate. nih.gov

Electron donor-acceptor (EDA) complexes provide another avenue for catalyst-free photochemical synthesis. nih.gov An EDA complex can form between two starting materials, absorb light, and undergo a single-electron transfer to generate the radical intermediates necessary for the reaction to proceed. nih.gov While direct photochemical synthesis of 3,3-Difluoro-5-hydroxypentan-2-one is not extensively documented, methods for producing structurally related 3-hydroxyphenanthro[9,10-c]furan-1(3H)-ones from α-keto acids and alkynes through photo-initiated radical addition and cyclization highlight the potential of these strategies. rsc.org The applicability of photochemical methods has also been demonstrated in the functionalization of cyclobutanes, where green solvent-controlled reactions can selectively introduce difluoromethyl groups. rsc.org

Electrochemical Methods: Electrosynthesis offers a sustainable and powerful alternative to conventional chemical synthesis, using electrons as traceless reagents to drive redox reactions. youtube.comyoutube.comnih.gov This method avoids the need for stoichiometric chemical oxidants or reductants, often leading to cleaner reaction profiles and easier purification. In the context of fluorination, electrochemical methods can be used to generate reactive fluorinating species or to mediate the coupling of molecules.

For instance, electrochemical synthesis has been successfully applied to produce glycosyl fluorides using sulfur(VI) hexafluoride (SF6) as an inexpensive and safe fluorine source. nih.gov Mechanistic studies suggest that the cathodic reduction of SF6 generates transient, active fluorinating species. nih.gov While direct electrosynthesis of 3,3-Difluoro-5-hydroxypentan-2-one is a developing area, the principles are well-established in related transformations. The Kolbe reaction, an early example of electrosynthesis, involves the anodic one-electron oxidation of a carboxylate to generate a radical that can dimerize, forming a new carbon-carbon bond. youtube.com More advanced applications involve modulating the oxidation state of a metal catalyst electrochemically to facilitate catalytic cycles, such as in nickel-catalyzed cross-coupling reactions. youtube.com The choice of electrolyte system, including solvent and supporting electrolyte, is critical as it can fundamentally influence reaction pathways and product selectivity. nih.gov

Reaction Optimization and Process Intensification Studies

Optimizing reaction conditions and intensifying processes are key to developing efficient, scalable, and commercially viable synthetic routes. For the synthesis of 3,3-Difluoro-5-hydroxypentan-2-one and its analogues, this involves careful consideration of solvents, catalysts, and reactor technology.

Solvent Effects and Reaction Medium Engineering

The choice of solvent is a critical parameter in chemical synthesis, influencing reactant solubility, reaction rates, and even product selectivity. In fluorination chemistry, the reaction medium can play a pivotal role in achieving desired outcomes.

Standard fluorination reactions often employ polar aprotic solvents. Acetonitrile, for example, is frequently used for fluorinations with electrophilic reagents like Selectfluor®, as it effectively dissolves the ionic reagent. scispace.comvapourtec.com Dichloromethane is a common choice for reactions involving nucleophilic fluorinating agents such as DAST. commonorganicchemistry.com However, reaction engineering is moving towards more sustainable and effective media. Perfluorocarbon (PFC) compounds, for instance, can be used as a partial or complete replacement for traditional organic solvents in fluorination reactions. google.com PFCs are often chemically inert, thermally stable, and can be easily recovered and recycled after the reaction, reducing solvent waste. google.com

The reaction medium can also fundamentally alter reaction pathways. In the electrochemical synthesis of biphenols, switching from basic to neutral or acidic media can dramatically shift the product distribution, favoring the desired C-C coupling over the formation of byproducts like Pummerer's ketone. nih.gov Similarly, conducting reactions in perfluorinated emulsions in water has been shown to accelerate certain transformations significantly compared to standard organic solvents. youtube.com

Below is a table summarizing the effects of different solvents on fluorination reactions relevant to the synthesis of fluoroketones.

| Solvent/Medium | Fluorinating Reagent(s) | Typical Substrate(s) | Key Observation(s) | Reference(s) |

| Acetonitrile | Selectfluor® | Ketones, β-Diketones | Good solvent for the ionic reagent; high temperatures (100-120°C) can improve conversion. | scispace.com, vapourtec.com |

| Dichloromethane (DCM) | DAST, Deoxo-Fluor | Alcohols, Aldehydes, Ketones | Standard solvent for deoxofluorination; reactions are typically mild (0°C to RT). | commonorganicchemistry.com |

| Methanol | Accufluor NFTh | Ketones | Enables direct regiospecific fluorofunctionalization of α-carbonyl positions. | organic-chemistry.org |

| Perfluorocarbons (e.g., Perfluoroperhydrophenanthrene) | KF (Halex reaction) | Activated aromatic compounds | Can replace traditional high-boiling solvents; easily recoverable and recyclable. | google.com |

| Dichloromethane/Tetrabutylammonium tetrafluoroborate | Electrochemical Oxidation | Phenols | Favors direct homocoupling over byproduct formation compared to basic media like methanol. | nih.gov |

Catalyst Development and Ligand Design for Enhanced Selectivity

Catalysis is fundamental to modern organic synthesis, enabling efficient and selective bond formations. nih.gov For the synthesis of fluorinated compounds, including α,α-difluoroketones, the development of new catalysts is a primary driver of innovation. numberanalytics.com Catalysts can be broadly categorized into transition metal catalysts and organocatalysts.

Transition Metal Catalysis: Transition metals like palladium, copper, and nickel are at the forefront of catalytic fluorination. numberanalytics.com Palladium-based catalysts have demonstrated high efficiency and selectivity in the fluorination of aryl halides. numberanalytics.comnumberanalytics.com Copper-catalyzed reactions offer a more cost-effective alternative for similar transformations. numberanalytics.com The development of well-defined transition metal complexes has significantly advanced nucleophilic aromatic fluorination. nih.gov For aliphatic C-F bond formation, chiral catalysts can distinguish between enantiotopic faces of a nucleophile, enabling enantioselective fluorination. nih.govresearchgate.net For example, nickel(II) complexes with dbfox ligands have been used for the highly enantioselective fluorination of carbonyl compounds. organic-chemistry.org

Organocatalysis: Organocatalysts, which are metal-free organic molecules, have gained attention due to their lower toxicity and cost compared to many transition metal systems. numberanalytics.com They can offer high selectivity under mild conditions. While specific applications to 3,3-Difluoro-5-hydroxypentan-2-one are emerging, the principles are established. For example, unbalanced ion pair promoters, consisting of a bulky cation and a small anion, can significantly accelerate nucleophilic fluorinations with potassium fluoride (B91410) (KF). organic-chemistry.org

The design of the ligand surrounding a metal center is crucial for controlling reactivity and selectivity. For instance, in the synthesis of biphenol-type structures, phosphoramidite (B1245037) ligands derived from substituted biphenols are used in asymmetric addition and hydroformylation reactions. nih.govuni-mainz.de The steric and electronic properties of the ligand dictate the environment around the catalytic center, influencing which substrate can bind and how it reacts.

The table below highlights recent developments in catalysts for fluorination reactions.

| Catalyst Type | Catalyst/Ligand Example | Reaction Type | Key Advantage(s) | Reference(s) |

| Transition Metal | Palladium(II)-based catalysts | Fluorination of aryl halides | High efficiency and selectivity. | numberanalytics.com, numberanalytics.com |

| Transition Metal | Copper(I)-based catalysts | Fluorination of alkyl/aryl halides | Cost-effective alternative to palladium. | numberanalytics.com, numberanalytics.com |

| Transition Metal | Nickel(II)/dbfox complex | Enantioselective fluorination of carbonyls | High enantioselectivity. | organic-chemistry.org |

| Transition Metal | [Cp*IrCl2]2 | Isomerization/Fluorination | Converts allylic alcohols to α-fluoro ketones with Selectfluor®. | organic-chemistry.org |

| Organocatalyst | Unbalanced Ion Pair Promoter | Nucleophilic fluorination with KF | Accelerates reaction, can be polymer-supported for recycling. | organic-chemistry.org |

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a transformative technology for chemical synthesis. beilstein-journals.orgresearchgate.net This approach offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and straightforward scalability. mit.edudurham.ac.ukflinders.edu.au

For the synthesis of fluorinated compounds, flow chemistry is particularly beneficial. Many fluorination reactions are highly exothermic or use hazardous reagents, challenges that are effectively managed by the precise control offered by microreactors. beilstein-journals.orgdurham.ac.uk The synthesis of fluoro-organic compounds, which can be problematic in batch reactors, often sees improved control and higher yields in flow systems. beilstein-journals.org

Continuous flow strategies are especially powerful for gas-liquid reactions, which are common in fluoroalkylation. mit.edursc.orgrsc.org In a flow reactor, the high surface-area-to-volume ratio maximizes interfacial contact between the gas and liquid phases, overcoming limitations of batch systems and enabling the efficient use of gaseous reagents. mit.edursc.org

Advanced Spectroscopic and Chromatographic Approaches for Mechanistic Elucidation and Purity Assessment in Synthetic Transformations

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Pathway Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of molecules in solution. In the synthesis of fluorinated compounds, it is indispensable for tracking the conversion of starting materials, identifying transient intermediates, and characterizing the final products.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

One-dimensional (1D) NMR spectra, while informative, can often be complex and difficult to interpret, especially for molecules with multiple chiral centers or overlapping signals. Multidimensional NMR techniques provide a more detailed picture of the molecular structure by revealing correlations between different nuclei.

Correlation SpectroscopY (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. nih.gov In the case of a reaction intermediate or the final product, 3,3-difluoro-5-hydroxypentan-2-one, a COSY spectrum would reveal the connectivity between the protons on the carbon backbone. For instance, a cross-peak between the protons at C4 and C5 would confirm their adjacent relationship.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. libretexts.org It is a powerful tool for assigning carbon resonances based on their attached, and often more easily assigned, protons. For our target molecule, an HSQC spectrum would show a correlation between the C4 proton and the C4 carbon, the C5 protons and the C5 carbon, and the methyl protons with the C1 carbon.

The following table illustrates the expected 2D NMR correlations for the hypothetical product, 3,3-difluoro-4-hydroxy-4-methylpentan-2-one.

| Proton (¹H) Signal | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| H-1 (CH₃) | - | C-1 | C-2 |

| H-4 (CH) | H-5 (CH₂) | C-4 | C-2, C-3, C-5 |

| H-5 (CH₂) | H-4 (CH) | C-5 | C-3, C-4 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Through the combined interpretation of these multidimensional NMR experiments, the complete connectivity of the molecule can be established, and in many cases, the relative stereochemistry can be determined by analyzing coupling constants and Nuclear Overhauser Effect (NOE) data.

Fluorine-19 (¹⁹F) NMR for Characterizing Fluorine Environments in Intermediates

Given the presence of fluorine in the target compound, ¹⁹F NMR spectroscopy is an essential analytical tool. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR nucleus. Furthermore, ¹⁹F chemical shifts have a much wider range than proton chemical shifts, which often leads to better-resolved spectra with less signal overlap. researchgate.net

In the synthesis of 3,3-difluoro-5-hydroxypentan-2-one, ¹⁹F NMR would be used to monitor the introduction of the gem-difluoro group. The chemical shift of the fluorine atoms is highly sensitive to their local electronic environment. For a gem-difluoro group adjacent to a carbonyl, the ¹⁹F chemical shift is expected to be in a characteristic region. The coupling between the two non-equivalent fluorine atoms (geminal ²JFF coupling) would result in a pair of doublets, providing unequivocal evidence for the presence of the CF₂ group. Additionally, coupling to nearby protons (e.g., ²JHF or ³JHF) would provide further structural information.

The following table provides hypothetical ¹⁹F NMR data for the starting material, an intermediate, and the final product in the synthesis of 3,3-difluoro-4-hydroxy-4-methylpentan-2-one via the Reformatsky reaction.

| Compound | Functional Group | Expected ¹⁹F Chemical Shift (ppm) | Expected Coupling Constants (Hz) |

| Ethyl bromodifluoroacetate | BrCF₂CO₂Et | -60 to -70 | - |

| Reformatsky Intermediate | Zn(Br)CF₂CO₂Et | -80 to -90 | - |

| 3,3-difluoro-4-hydroxy-4-methylpentan-2-one | R-CF₂-C(OH)R'₂ | -110 to -120 | ²JFF ≈ 250, ³JHF ≈ 15 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

High-Resolution Mass Spectrometry (HRMS) for Reaction Progress Monitoring and Byproduct Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. This capability is invaluable for confirming the identity of reaction products and for identifying unknown byproducts.

Fragmentation Pattern Analysis for Structural Validation of Transient Species

In addition to providing an accurate mass, mass spectrometry can also provide structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often characteristic of the molecule's structure.

For a ketone like 3,3-difluoro-5-hydroxypentan-2-one, characteristic fragmentation pathways include alpha-cleavage and McLafferty rearrangement. libretexts.orgyoutube.com Alpha-cleavage would involve the breaking of the C-C bond adjacent to the carbonyl group. The McLafferty rearrangement is a more complex process that can occur if there is a gamma-hydrogen available for transfer. The presence of the electronegative fluorine atoms would also influence the fragmentation pattern, potentially favoring the loss of HF or other fluorine-containing fragments. waters.com

The following table outlines the expected major fragments for 3,3-difluoro-4-hydroxy-4-methylpentan-2-one in an HRMS experiment.

| Fragment | m/z (calculated) | Proposed Structure | Fragmentation Pathway |

| [M+H]⁺ | 153.0616 | C₅H₉F₂O₂⁺ | Parent Ion |

| [M-CH₃]⁺ | 137.0305 | C₄H₄F₂O₂⁺ | Alpha-cleavage |

| [M-H₂O]⁺ | 135.0510 | C₅H₇F₂O⁺ | Dehydration |

| [CH₃CO]⁺ | 43.0184 | C₂H₃O⁺ | Alpha-cleavage |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

By carefully analyzing the fragmentation pattern, the structure of the parent molecule can be confirmed, and the structures of any byproducts can often be deduced.

Isotopic Labeling Studies to Elucidate Reaction Mechanisms

Isotopic labeling is a powerful technique for elucidating reaction mechanisms. researchgate.net By replacing one or more atoms in a starting material with a heavier isotope (e.g., replacing ¹²C with ¹³C, or ¹H with ²H), the fate of that atom can be traced throughout the reaction.

In the context of the Reformatsky reaction for the synthesis of our model compound, an isotopic labeling study could be designed to probe the mechanism of the formation of the organozinc intermediate. For example, by using ¹³C-labeled ethyl bromodifluoroacetate, the position of the labeled carbon in the product could be determined by ¹³C NMR and mass spectrometry. This would provide insight into whether the carbon skeleton remains intact during the formation of the Reformatsky reagent.

Advanced Chromatographic Methodologies for Separation and Purification

Chromatography is an essential tool for the separation and purification of compounds in a reaction mixture. For polar and fluorinated compounds like 3,3-difluoro-5-hydroxypentan-2-one, specialized chromatographic techniques are often required.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used technique for the purification of organic compounds. For polar compounds that are not well-retained on standard C18 columns, more polar stationary phases (e.g., polar-embedded or polar-endcapped phases) can be used. waters.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the separation of very polar compounds. biotage.com It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which allows for the retention and separation of compounds that would elute in the void volume in reversed-phase chromatography.

Fluorinated Stationary Phases: For the separation of fluorinated compounds, stationary phases that have been modified with fluorinated alkyl chains can offer unique selectivity. google.com These phases can exhibit "fluorous" interactions with fluorinated analytes, leading to enhanced retention and separation.

Chiral Chromatography: If the synthesized compound is chiral, as would be the case for 3,3-difluoro-5-hydroxypentan-2-one if a chiral center is introduced, chiral chromatography is necessary to separate the enantiomers. This is typically achieved using a chiral stationary phase that can selectively interact with one enantiomer over the other. amazonaws.com

The choice of the appropriate chromatographic technique will depend on the specific properties of the target compound and the impurities present in the reaction mixture. Method development often involves screening a variety of columns and mobile phases to achieve the desired separation.

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis and Preparative Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, which is often the case for functionalized ketones like 3,3-Difluoro-5-hydroxypentan-2-one. Given the polar nature imparted by the hydroxyl group and the difluoromethyl group, specialized HPLC methods are required for effective separation and analysis.

Reaction Mixture Analysis:

For the analysis of a reaction mixture containing 3,3-Difluoro-5-hydroxypentan-2-one, a method capable of retaining and resolving polar analytes is essential. Traditional reversed-phase columns (like C18) may provide insufficient retention for such a polar compound, leading to elution near the solvent front and poor separation from other polar reactants or byproducts. To overcome this, methodologies such as Aqueous Normal Phase (ANP) chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed. These techniques utilize polar stationary phases and mobile phases with a high organic content, which promotes the retention of polar compounds.

Due to the absence of specific experimental data for 3,3-Difluoro-5-hydroxypentan-2-one in the scientific literature, a hypothetical HPLC method based on common practices for a an analogous polar ketone is presented below. A column with a polar stationary phase, such as one based on silica hydride, would be a suitable choice.

Table 1: Hypothetical HPLC Parameters for the Analysis of a Reaction Mixture Containing 3,3-Difluoro-5-hydroxypentan-2-one

| Parameter | Value |

| Column | Polar-embedded C18 (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 40% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 210 nm |

| Injection Volume | 5 µL |

Under these hypothetical conditions, 3,3-Difluoro-5-hydroxypentan-2-one, being a polar analyte, would be well-retained and separated from non-polar impurities. The retention time would be influenced by the exact gradient profile and the specific interactions with the stationary phase.

Preparative Separation:

For the isolation and purification of 3,3-Difluoro-5-hydroxypentan-2-one from a crude reaction mixture, preparative HPLC is the method of choice. The goal of preparative HPLC is to isolate a larger quantity of a specific compound with high purity. This is achieved by using larger columns and higher flow rates than in analytical HPLC. The principles of separation remain the same, and the method developed for analytical purposes can be scaled up for preparative separation.

The objective is to maximize throughput while maintaining adequate resolution between the target compound and impurities. This often involves optimizing the sample loading to avoid peak distortion and loss of resolution.

Table 2: Hypothetical Preparative HPLC Parameters for the Purification of 3,3-Difluoro-5-hydroxypentan-2-one

| Parameter | Value |

| Column | Polar-embedded C18 (e.g., 21.2 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Isocratic at 15% B or a shallow gradient |

| Flow Rate | 20 mL/min |

| Column Temperature | Ambient |

| Detection | UV at 210 nm with a high-concentration flow cell |

| Injection Volume | 1-5 mL (depending on concentration) |

Following separation, fractions containing the purified 3,3-Difluoro-5-hydroxypentan-2-one would be collected, and the solvent would be removed, typically by rotary evaporation, to yield the pure compound.

Gas Chromatography (GC) Coupled Techniques for Volatile Intermediate Characterization

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides an unparalleled ability to identify and quantify components in a mixture. In the synthesis of 3,3-Difluoro-5-hydroxypentan-2-one, GC-MS can be particularly useful for identifying volatile intermediates, byproducts, or residual starting materials.

Given the polarity and potential for thermal degradation of the target molecule, direct GC analysis might be challenging. Derivatization is a common strategy to improve the volatility and thermal stability of polar analytes. For a compound containing a hydroxyl and a ketone group, silylation is a frequently used derivatization technique. For instance, reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert the hydroxyl group to a less polar and more volatile trimethylsilyl ether.

The following is a hypothetical GC-MS method for the analysis of the derivatized 3,3-Difluoro-5-hydroxypentan-2-one and potential volatile intermediates.

Table 3: Hypothetical GC-MS Parameters for the Analysis of Volatile Components in the Synthesis of 3,3-Difluoro-5-hydroxypentan-2-one

| Parameter | Value |

| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Program | Initial temp 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-450 |

Characterization of Volatile Intermediates:

During the synthesis, volatile intermediates may form, providing valuable mechanistic insights. For example, in a reaction sequence starting from smaller precursors, GC-MS analysis of the headspace or an aliquot of the reaction mixture (after derivatization) could reveal the presence of these transient species. The mass spectra obtained can be compared against spectral libraries (like NIST) for identification. For novel intermediates, the fragmentation pattern can be analyzed to deduce the structure. The presence and concentration of these intermediates over the course of the reaction can be monitored to understand the reaction kinetics and pathway.

No Publicly Available Research Found for 3,3-Difluoro-5-hydroxypentan-2-one

Despite a thorough search of scientific databases and computational chemistry literature, no specific theoretical or computational studies detailing the properties and reactivity of the chemical compound 3,3-Difluoro-5-hydroxypentan-2-one were found.

The requested article, which was to be structured around detailed computational and theoretical investigations, cannot be generated as there is no publicly available research on this specific molecule. The required data for the outlined sections, including:

Quantum Chemical Calculations of Electronic Structure and Energetics

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Charge Distribution and Electrostatic Potential Mapping

Conformational Analysis and Intramolecular Interactions

Theoretical Elucidation of Reaction Mechanisms

is not present in the accessible scientific literature. While general computational methodologies for similar fluorinated and hydroxylated ketones exist, the strict requirement to focus solely on 3,3-Difluoro-5-hydroxypentan-2-one prevents the use of analogous data.

Therefore, the generation of a scientifically accurate article adhering to the provided, specific outline is not possible at this time.

Computational and Theoretical Investigations of 3,3 Difluoro 5 Hydroxypentan 2 One and Its Reactivity

Theoretical Elucidation of Reaction Mechanisms

Transition State Calculations for Key Synthetic Steps and Derivatization Reactions

Transition state calculations are a cornerstone of computational chemistry, providing invaluable insights into the feasibility and pathways of chemical reactions. For a molecule like 3,3-Difluoro-5-hydroxypentan-2-one, these calculations can elucidate the mechanisms of its synthesis and subsequent chemical transformations.

Key Synthetic Steps: The synthesis of fluorinated ketones often involves nucleophilic or electrophilic fluorination reactions. cas.cn For instance, the synthesis of peptidyl mono-fluoromethyl ketones (FMKs) has been achieved through various routes, including the ring-opening of epoxides with a fluoride (B91410) source and the direct fluorination of diazo intermediates. mdpi.com Density Functional Theory (DFT) calculations are frequently employed to model these reaction pathways. For example, in the synthesis of FMKs from an Fmoc-Asp(OtBu)-OH building block, the formation of a diazoketone derivative, its conversion to a bromomethyl ketone, and subsequent fluorination using a source like TBAF can be computationally modeled to determine the transition state energies and reaction barriers. mdpi.com Such calculations would be crucial in optimizing the synthesis of 3,3-Difluoro-5-hydroxypentan-2-one, for which analogous multi-step synthetic routes could be envisioned.

Derivatization Reactions: The reactivity of the carbonyl group in fluorinated ketones is a key area of study. DFT studies on the reactions of ketones, such as the NHC-catalyzed intramolecular aldehyde-ketone crossed-benzoin reaction, reveal multi-step pathways involving nucleophilic attack, intermediate formation, and catalyst regeneration. rsc.org For 3,3-Difluoro-5-hydroxypentan-2-one, derivatization reactions could involve the ketone or the hydroxyl group. Transition state calculations can predict the regioselectivity and stereoselectivity of such reactions. For example, in a hypothetical reaction involving both functional groups, computational models can determine which reaction pathway has a lower activation energy, thus predicting the major product. Studies on bifunctional catalysts for the hydrogenation of ketones have shown that computational methods can effectively predict catalytic activity and selectivity by calculating the energy barriers for competing reaction pathways. tib.eu

A hypothetical transition state analysis for the reduction of the carbonyl group in 3,3-Difluoro-5-hydroxypentan-2-one could involve modeling the approach of a reducing agent (e.g., NaBH₄) to the carbonyl carbon. The transition state would feature a partially formed B-O bond and a partially broken C=O π-bond. The calculated energy of this transition state would provide the activation energy for the reduction.

| Reaction Type | Computational Method | Key Findings from Analogous Systems |

| Synthesis (Fluorination) | DFT (B3LYP) | Elucidation of multi-step reaction pathways and optimization of reaction conditions. mdpi.com |

| Derivatization (Carbonyl Rxn) | DFT | Prediction of regioselectivity and stereoselectivity based on transition state energies. rsc.org |

| Derivatization (Reduction) | DFT | Determination of activation energies for different reducing agents. tib.eu |

Reaction Coordinate Mapping for Understanding Selectivity and Reaction Rates

Reaction coordinate mapping is a powerful computational technique used to visualize the energy landscape of a chemical reaction, connecting reactants, transition states, and products. This mapping provides a deeper understanding of reaction selectivity and rates by identifying the minimum energy path.

For a molecule with multiple reactive sites like 3,3-Difluoro-5-hydroxypentan-2-one, reaction coordinate mapping can be particularly insightful. For example, in a reaction with a nucleophile, attack could potentially occur at the carbonyl carbon or the carbon bearing the fluorine atoms. By mapping the potential energy surface for both pathways, chemists can predict which reaction is kinetically favored. The reaction coordinate can be a simple geometric parameter, like the distance between two reacting atoms, or a more complex variable that captures the collective changes in bond lengths and angles during the reaction. nih.gov

The reliability of such predictions depends on the chosen computational method and the definition of the reaction coordinate. nih.gov Advanced techniques like the Free Energy from Adaptive Reaction Coordinate Forces (FEARCF) method utilize numerically derived biasing forces to explore the free energy landscape more efficiently. nih.gov In the context of fluorinated compounds, understanding the influence of the electron-withdrawing fluorine atoms on the reactivity of the adjacent carbonyl group is crucial. Reaction coordinate mapping can quantify this influence by showing how the energy profile of a reaction changes with the introduction of fluorine atoms.

Studies on complex quantum dissipative dynamics have utilized reaction-coordinate mapping to model the interaction of a system with its environment. arxiv.orgresearchgate.net While these studies are in a different domain, the underlying principle of identifying a key collective coordinate to describe a complex process is transferable to chemical reactions in solution.

| Parameter | Description | Relevance to 3,3-Difluoro-5-hydroxypentan-2-one |

| Reaction Coordinate | A geometric or energetic variable that defines the progress of a reaction. | Can be used to map the pathways for reactions at the carbonyl and hydroxyl groups. |

| Potential Energy Surface | A multidimensional surface that represents the energy of a system as a function of its geometry. | Helps in identifying transition states and intermediates, and in predicting reaction outcomes. |

| Selectivity | The preference for one reaction pathway over another. | Can be understood by comparing the energy barriers of competing pathways on the potential energy surface. |

| Reaction Rate | The speed at which a reaction proceeds. | Can be estimated from the calculated activation energy (the height of the energy barrier). |

Predictive Spectroscopy and Virtual Screening for Analogues

Computational methods are increasingly used to predict spectroscopic properties and to perform virtual screening for the discovery of new molecules with desired properties.

Predictive Spectroscopy: The prediction of NMR spectra, particularly ¹⁹F NMR, is a valuable tool for the characterization of fluorinated compounds. rsc.orgworktribe.com Density Functional Theory (DFT) based procedures have been evaluated for their accuracy in predicting ¹⁹F NMR chemical shifts. rsc.orgchemrxiv.org For instance, the ωB97XD/aug-cc-pvdz DFT method and basis set have been recommended for a good balance of accuracy and computational cost. chemrxiv.org Such predictions can aid in the structural elucidation of 3,3-Difluoro-5-hydroxypentan-2-one and its reaction products. The prediction of ¹H and ¹³C NMR spectra is also commonplace, often using linear scaling methods to correct for systematic errors. nih.gov

Virtual Screening for Analogues: Virtual screening is a computational technique used in drug discovery and materials science to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov For a compound like 3,3-Difluoro-5-hydroxypentan-2-one, virtual screening could be used to identify analogues with potentially enhanced biological activity or improved physicochemical properties. This process typically involves docking the molecules from a database into the active site of a target protein and scoring their binding affinity. nih.gov The workflow can be enhanced by combining methods like pharmacophore searching, molecular docking, and binding free energy calculations. nih.gov The strategic incorporation of fluorine in drug candidates can improve properties like metabolic stability and bioavailability. mdpi.com

The following table summarizes some computational methods used for predictive spectroscopy and virtual screening.

| Application | Computational Method | Typical Software/Platform | Expected Outcome |

| ¹⁹F NMR Prediction | DFT (e.g., ωB97XD/aug-cc-pvdz) | Gaussian, ORCA | Predicted chemical shifts to aid in structural confirmation. chemrxiv.org |

| ¹H, ¹³C NMR Prediction | DFT with linear scaling | Gaussian, NWChem | Assignment of proton and carbon signals. nih.gov |

| Virtual Screening | Molecular Docking, Pharmacophore Modeling | AutoDock, Schrödinger Suite | Identification of potential analogues with desired biological activity. nih.govnih.gov |

| ADMET Prediction | QSAR models | SwissADME, GROMACS | Prediction of absorption, distribution, metabolism, excretion, and toxicity properties. mdpi.com |

Reactivity and Derivatization Chemistry of 3,3 Difluoro 5 Hydroxypentan 2 One

Transformations at the Carbonyl Moiety

The ketone group in 3,3-Difluoro-5-hydroxypentan-2-one is a primary site for chemical reactions, influenced electronically by the adjacent gem-difluoro group.

Nucleophilic Additions

The carbonyl carbon of 3,3-Difluoro-5-hydroxypentan-2-one is electrophilic and susceptible to attack by various nucleophiles. The presence of the electron-withdrawing gem-difluoro group at the α-position enhances this electrophilicity.

Hydration: In aqueous solutions, the ketone can exist in equilibrium with its corresponding hydrate, 3,3-difluoro-2,2,5-pentanetriol. This reversible reaction is often catalyzed by acids or bases.

Enamine Formation: Reaction with secondary amines, typically under conditions of azeotropic water removal, can lead to the formation of enamines. These enamines are useful synthetic intermediates.

Alcoholysis: In the presence of an alcohol and an acid or base catalyst, 3,3-Difluoro-5-hydroxypentan-2-one can form a hemiketal. Further reaction under dehydrating conditions can yield a ketal.

Redox Chemistry of the Ketone Group

The ketone functionality can undergo both reduction and oxidation reactions.

Reduction: The carbonyl group can be reduced to a secondary alcohol, yielding 3,3-difluoropentane-2,5-diol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the stereoselectivity of the reduction.

Oxidation: While ketones are generally resistant to oxidation compared to aldehydes, strong oxidizing agents can cleave the carbon-carbon bond adjacent to the carbonyl group. However, a more common oxidative reaction for α-hydroxy ketones is the oxidative cleavage of the C-C bond between the carbonyl and the hydroxyl-bearing carbon, though this is not directly applicable to 3,3-Difluoro-5-hydroxypentan-2-one itself without prior modification.

Reactions Involving the Hydroxyl Functionality

The primary hydroxyl group at the C5 position offers another site for chemical modification, allowing for a variety of functional group interconversions and cyclization reactions.

Functional Group Interconversions

The hydroxyl group can be readily converted into other functional groups.

Esterification: Reaction with carboxylic acids, acid chlorides, or acid anhydrides, often in the presence of a catalyst, yields the corresponding esters. For example, reaction with acetic anhydride (B1165640) would produce 5-acetoxy-3,3-difluoropentan-2-one.

Etherification: Treatment with an alkyl halide in the presence of a base (Williamson ether synthesis) or with an alcohol under acidic conditions can form an ether. For instance, reacting 3,3-Difluoro-5-hydroxypentan-2-one with methyl iodide and a base like sodium hydride would yield 3,3-difluoro-5-methoxypentan-2-one.

Oxidation: The primary hydroxyl group can be oxidized to an aldehyde, forming 3,3-difluoro-5-oxopentan-2-one, or further to a carboxylic acid, yielding 4,4-difluoro-5-ketopentanoic acid. Common oxidizing agents for the conversion to an aldehyde include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid would lead to the carboxylic acid.

Intramolecular Cyclization Pathways

The presence of both a hydroxyl group and a ketone allows for intramolecular reactions to form cyclic structures. For instance, under certain conditions, an intramolecular nucleophilic attack of the hydroxyl group on the carbonyl carbon can lead to the formation of a cyclic hemiketal, specifically a substituted tetrahydrofuranol. youtube.com A related compound, 3,3-difluoro-5-hydroxypiperidin-2-one, exists as a cyclic lactam. uni.lu This highlights the potential for intramolecular cyclization in similar structures. The formation of such cyclic structures is often reversible and dependent on reaction conditions. youtube.com

Chemical Behavior of the gem-Difluoro Substituent

The gem-difluoro group at the C3 position significantly influences the reactivity of the entire molecule. digitellinc.com The high electronegativity of fluorine atoms leads to a strong electron-withdrawing inductive effect. This effect enhances the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. digitellinc.com

Furthermore, the C-F bond is very strong, making the gem-difluoro group generally stable and unreactive under many conditions. However, under specific and often harsh reaction conditions, such as with very strong bases or in certain transition metal-catalyzed reactions, elimination or substitution of the fluorine atoms can occur. digitellinc.comnih.govcas.cn The gem-difluoroalkene motif, which can be formed from gem-difluoro ketones, is a valuable synthetic intermediate. nih.govcas.cnnih.govchemistryviews.org

Stability and Reactivity Profile under Various Conditions

The stability of 3,3-Difluoro-5-hydroxypentan-2-one is a critical factor in its handling and application in synthesis. Generally, α,α-difluoro ketones exhibit a degree of instability and can be prone to hydration when exposed to moisture. sapub.org The reactivity of the carbonyl group is influenced by the strongly electron-withdrawing nature of the adjacent difluoromethyl group, which enhances its electrophilicity.

Under acidic conditions , the hydroxyl group can be protonated, making it a good leaving group and facilitating potential dehydration or rearrangement reactions. The ketone functionality can also be activated by protonation, increasing its susceptibility to nucleophilic attack.

In basic media , the scenario is more complex. The presence of α-protons on the methyl side of the carbonyl group allows for enolate formation, which can participate in various reactions. However, strong basic conditions can also promote elimination reactions or intermolecular condensations. The stability of related α,α-difluoro-β-amino ketones has been studied in rat serum, with some analogs showing moderate to good stability, suggesting that the difluoro-ketone moiety can be compatible with certain biological conditions. nih.govnih.gov

Thermally , while specific data for 3,3-Difluoro-5-hydroxypentan-2-one is not extensively documented, fluorinated ketones, in general, can undergo decomposition at elevated temperatures. The specific reaction pathways would likely depend on the presence of other reagents and catalysts.

The reactivity of the different functional groups can be selectively targeted. The primary hydroxyl group can undergo typical alcohol reactions such as oxidation to an aldehyde or carboxylic acid, or conversion to a better leaving group for subsequent substitution reactions. The ketone can undergo nucleophilic addition, reduction to a secondary alcohol, or participate in condensation reactions.

Participation in Rearrangements and Eliminations

The structural features of 3,3-Difluoro-5-hydroxypentan-2-one make it a candidate for several types of rearrangement and elimination reactions.

One potential rearrangement is an α-ketol rearrangement , which involves the migration of an alkyl or aryl group in an α-hydroxy ketone. wikipedia.org While the target molecule is a γ-hydroxy ketone, intramolecular interactions or prior transformations could potentially lead to intermediates susceptible to such rearrangements. A related reaction is the Favorskii rearrangement of α-halo ketones, which proceeds through a cyclopropanone (B1606653) intermediate in the presence of a base. nih.gov Although not a direct substrate, transformation of the hydroxyl group of 3,3-Difluoro-5-hydroxypentan-2-one into a leaving group could initiate a cascade leading to a Favorskii-type rearrangement.

Elimination reactions , particularly the loss of water (dehydration) or hydrogen fluoride (B91410), are also plausible. Acid-catalyzed dehydration would likely lead to the formation of a more conjugated unsaturated ketone. The elimination of hydrogen fluoride from a difluoromethyl group is a known process and can be a significant side reaction under certain conditions, especially in the presence of a base.

Intramolecular cyclization, a form of rearrangement, is a key reaction pathway for this molecule. The hydroxyl group can act as an internal nucleophile, attacking the electrophilic carbonyl carbon to form a cyclic hemiacetal. This intermediate can then undergo further reactions. For instance, the intramolecular cyclization of a δ-hydroxy acid leads to a δ-lactone, a process that highlights the potential for ring formation in molecules with appropriately positioned hydroxyl and carbonyl functionalities. organic-chemistry.org

Strategic Derivatization for Accessing Novel Chemical Scaffolds

The strategic derivatization of 3,3-Difluoro-5-hydroxypentan-2-one opens avenues to a diverse range of valuable fluorinated compounds.

Construction of Fluorinated Heterocycles

The 1,4-dicarbonyl-like nature of 3,3-Difluoro-5-hydroxypentan-2-one, after oxidation of the primary alcohol, makes it an excellent precursor for the synthesis of five-membered heterocycles. Even without prior oxidation, the existing functional groups can be harnessed to construct various heterocyclic systems.

Nitrogen-Containing Heterocycles: The reaction of 1,3-dicarbonyl compounds with hydrazines is a classical method for the synthesis of pyrazoles . By analogy, 3,3-Difluoro-5-hydroxypentan-2-one could react with hydrazine (B178648) derivatives to form fluorinated pyrazole (B372694) or pyrazoline structures. The initial condensation would likely occur at the ketone, followed by cyclization involving the hydroxyl group or a derivative thereof. The synthesis of fluorinated pyrazoles is an active area of research due to their significant applications in medicinal chemistry. sapub.org

Similarly, reaction with hydroxylamine (B1172632) could yield isoxazoles or isoxazolines . The synthesis of fluorinated isoxazoles from fluorinated 1,3-diketones has been reported, suggesting a viable pathway from derivatives of 3,3-Difluoro-5-hydroxypentan-2-one. nih.gov

Furthermore, intramolecular cyclization of derivatives of this compound can lead to nitrogen-containing heterocycles. For example, the synthesis of 5-hydroxy-3,3-difluoropiperidines has been achieved through the cyclization of a related 2,2-difluoro-4-pentenylamine, showcasing the potential for forming six-membered rings.

Oxygen-Containing Heterocycles: Intramolecular cyclization of 3,3-Difluoro-5-hydroxypentan-2-one can directly lead to the formation of a cyclic hemiacetal, which is a precursor to furanone derivatives. A review on 3,4-dihalo-5-hydroxy-2(5H)-furanones highlights the reactivity and synthetic utility of this class of compounds, which share the γ-hydroxy-α,β-unsaturated lactone core. mdpi.comnih.gov

Sulfur-Containing Heterocycles: While direct reactions to form sulfur-containing heterocycles are less common, derivatization of the hydroxyl and ketone functionalities could provide precursors for the synthesis of thiophenes or thiazoles . For instance, conversion to a 1,4-dihalogenated derivative could be followed by reaction with a sulfur source.

Formation of Extended Carbon Chains with Tunable Fluorination Patterns

3,3-Difluoro-5-hydroxypentan-2-one can serve as a starting point for the synthesis of longer carbon chains where the position of the difluoromethylene group is precisely controlled.

The ketone functionality is a key handle for chain extension. Nucleophilic addition reactions with organometallic reagents, such as Grignard or organolithium reagents, can introduce a variety of alkyl or aryl groups at the C2 position, leading to a tertiary alcohol. Subsequent dehydration could then generate an alkene, providing a site for further functionalization.

The Wittig reaction and related olefination methods offer another powerful tool for carbon-carbon bond formation at the ketone position. This would convert the carbonyl group into a double bond with a new substituent, effectively extending the carbon chain.

The primary alcohol at C5 can also be utilized for chain extension. Oxidation to an aldehyde would allow for a range of classical carbon-carbon bond-forming reactions, including aldol (B89426) condensations and the addition of organometallic reagents. These reactions would extend the carbon chain from the C5 position.

By strategically combining reactions at both the ketone and alcohol functionalities, it is possible to construct a variety of extended carbon chains with the difluoro moiety at a defined position. This "tunable" aspect is of significant interest in the design of novel fluorinated molecules with specific properties. For instance, reactions that increase the carbon chain length in aldehydes and ketones are fundamental in organic synthesis. studymind.co.ukmasterorganicchemistry.com

Below is a table summarizing the potential reactions for chain extension:

| Reaction Type | Functional Group | Reagent Examples | Product Type |

| Nucleophilic Addition | Ketone | Grignard Reagents (RMgX), Organolithium Reagents (RLi) | Tertiary Alcohol |

| Wittig Reaction | Ketone | Phosphorus Ylides (Ph₃P=CHR) | Alkene |

| Aldol Condensation | Aldehyde (from oxidation of C5-OH) | Enolates | β-Hydroxy Ketone |

| Grignard Reaction | Aldehyde (from oxidation of C5-OH) | Grignard Reagents (RMgX) | Secondary Alcohol |

The ability to selectively manipulate the different functional groups within 3,3-Difluoro-5-hydroxypentan-2-one underscores its value as a versatile fluorinated building block for creating diverse and complex molecular architectures.

Applications of 3,3 Difluoro 5 Hydroxypentan 2 One As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Specialty Organic Chemicals

Building Block for Advanced Pharmaceutical and Agrochemical Intermediates

No direct evidence was found for the use of 3,3-Difluoro-5-hydroxypentan-2-one as a building block for pharmaceutical or agrochemical intermediates. However, research on structurally related compounds suggests the potential utility of such fluorinated synthons. For instance, synthetic routes towards 5-amino- and 5-hydroxy-3,3-difluoropiperidines have been described, highlighting the interest in these types of fluorinated scaffolds as building blocks in medicinal chemistry. nih.gov The synthesis of these piperidines proceeds from 2,2-difluoro-4-pentenoic acid via an iodolactonization to form a γ-lactone, which is then converted to the target 5-hydroxy-3,3-difluoropiperidine. nih.govrsc.org This indicates that small, fluorinated, functionalized molecules are valuable in the development of more complex molecules for potential therapeutic use.

Role in the Synthesis of Complex Molecular Architectures (e.g., Natural Product Fragments)

There is no available information linking 3,3-Difluoro-5-hydroxypentan-2-one to the synthesis of complex molecular architectures or natural product fragments.

Scaffold for Design of Molecular Probes and Tools in Chemical Biology (non-therapeutic)

Development of Enzyme Mechanism Probes (In vitro, non-clinical)

No literature was found describing the use of 3,3-Difluoro-5-hydroxypentan-2-one in the development of enzyme mechanism probes.

Application in Analytical Chemistry (e.g., Derivatizing Agents)

There is no information available on the application of 3,3-Difluoro-5-hydroxypentan-2-one as a derivatizing agent in analytical chemistry.

Potential in Materials Science and Polymer Chemistry

No research or patents were identified that suggest the use of 3,3-Difluoro-5-hydroxypentan-2-one in materials science or polymer chemistry.

Monomer or Cross-linking Agent for Fluorinated Polymer Systems

The bifunctional nature of 3,3-Difluoro-5-hydroxypentan-2-one, possessing both a hydroxyl group and a ketone, alongside the influential presence of the gem-difluoro group, suggests its potential utility as a monomer or a cross-linking agent in the synthesis of advanced fluorinated polymer systems.

Fluorinated polymers are a significant class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. nih.govresearchgate.net These characteristics are primarily due to the strength of the carbon-fluorine bond. nih.govresearchgate.net The incorporation of monomers containing fluorine can enhance the properties of various polymers. researchgate.net

Potential as a Monomer:

The hydroxyl group on 3,3-Difluoro-5-hydroxypentan-2-one provides a reactive site for polymerization reactions. For instance, it could potentially undergo condensation polymerization with dicarboxylic acids or their derivatives to form fluorinated polyesters. The presence of the difluoro group on the polymer backbone would be expected to impart several desirable properties to the resulting material, as outlined in the hypothetical data table below.

Table 1: Hypothetical Properties of a Polyester Derived from 3,3-Difluoro-5-hydroxypentan-2-one

| Property | Expected Characteristic | Rationale |

| Thermal Stability | Enhanced | The high bond energy of the C-F bond often increases thermal resistance. nih.gov |

| Chemical Resistance | High | Fluorine atoms provide a shielding effect to the polymer chain. nih.gov |

| Hydrophobicity | Increased | Fluorinated segments tend to have low surface energy, leading to water repellency. rsc.org |

| Refractive Index | Lowered | Fluorination is a common strategy to reduce the refractive index of polymers for optical applications. |

Potential as a Cross-linking Agent:

The ketone functional group offers a secondary site for reactivity, which could be exploited for cross-linking purposes. For example, in a polymer system containing hydrazide groups, the ketone on the 3,3-Difluoro-5-hydroxypentan-2-one unit could react to form a ketone-hydrazide cross-linking structure. researchgate.net This cross-linking would create a more robust and dimensionally stable polymer network. However, it is worth noting that the steric hindrance and electronic effects of the adjacent difluoro group might influence the reactivity of the ketone, potentially requiring specific catalytic conditions. researchgate.net

Precursor for Optoelectronic Materials or Ligands

The unique combination of functional groups and the presence of fluorine in 3,3-Difluoro-5-hydroxypentan-2-one also indicates its potential as a precursor for the synthesis of molecules with applications in optoelectronics and as specialized ligands for metal complexes.

Optoelectronic Materials:

Fluorination is a widely used strategy in the design of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of fluorine atoms can modulate the electronic properties of a molecule, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This can lead to improved charge transport characteristics and enhanced device stability.

The difluoro group in 3,3-Difluoro-5-hydroxypentan-2-one could serve as a key building block in the synthesis of more complex, conjugated molecules. The hydroxyl and ketone functionalities provide handles for further chemical transformations to build larger systems. For example, the ketone could undergo reactions like the Wittig or Horner-Wadsworth-Emmons reaction to introduce double bonds and extend conjugation. nih.gov

Table 2: Potential Effects of Incorporating a 3,3-Difluoro-5-hydroxypentan-2-one Moiety into an Optoelectronic Material

| Parameter | Potential Effect | Scientific Basis |

| Electron Affinity | Increased | The strong electron-withdrawing nature of fluorine typically lowers LUMO energy levels. |

| Ionization Potential | Increased | Fluorination can stabilize the HOMO level, making the molecule less prone to oxidation. |

| Photostability | Enhanced | The high strength of the C-F bond can improve the material's resistance to degradation under illumination. pageplace.de |

| Solubility | Modified | Fluorinated segments can be used to tune the solubility of the material in specific organic solvents for processing. |

Ligand Synthesis:

The β-hydroxy ketone moiety in 3,3-Difluoro-5-hydroxypentan-2-one is a classic bidentate ligand framework capable of coordinating to a variety of metal ions. The hydroxyl group and the ketone oxygen can form a stable six-membered chelate ring with a metal center.

The presence of the gem-difluoro group adjacent to the coordinating ketone would significantly influence the electronic properties of the resulting metal complex. The strong electron-withdrawing effect of the fluorine atoms would make the ligand a weaker donor, which could stabilize lower oxidation states of the metal or tune its redox potential. This could be advantageous in the design of catalysts for specific organic transformations or in the development of new metal-containing materials with unique magnetic or photophysical properties. The synthesis of related fluorinated β-hydroxy ketones is an area of active research. acs.orgacs.org

Future Research Trajectories and Emerging Challenges

Sustainable and Green Synthesis of 3,3-Difluoro-5-hydroxypentan-2-one

There is no available information on the development of sustainable or green synthetic methodologies specifically for 3,3-Difluoro-5-hydroxypentan-2-one.

No research could be located that describes the use of biocatalysis for the chemo- and stereoselective transformation to produce or modify 3,3-Difluoro-5-hydroxypentan-2-one.

There are no published studies on the development or application of recyclable catalyst systems or the use of non-hazardous solvents for the synthesis of 3,3-Difluoro-5-hydroxypentan-2-one.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

No literature was found that details the integration of automated synthesis or the use of high-throughput experimentation platforms for the study or synthesis of 3,3-Difluoro-5-hydroxypentan-2-one.

Exploration of Unconventional Reactivity Modalities (e.g., Photocatalysis, Electrochemistry)

A search for the application of unconventional reactivity modalities such as photocatalysis or electrochemistry in the context of 3,3-Difluoro-5-hydroxypentan-2-one did not yield any relevant results.

Deeper Theoretical Understanding of Fluorine Effects on Reactivity and Selectivity

There are no specific theoretical studies or computational analyses in the available literature that focus on the effects of the fluorine atoms on the reactivity and selectivity of 3,3-Difluoro-5-hydroxypentan-2-one.

Expanding the Scope of Applications Beyond Current Paradigms (non-clinical)

No information is available regarding current or potential non-clinical applications for 3,3-Difluoro-5-hydroxypentan-2-one.

Q & A

Q. What are the optimal synthetic routes for 3,3-Difluoro-5-hydroxypentan-2-one, and how does fluorine’s reactivity influence these pathways?

Methodological Answer: Synthesis typically involves selective fluorination using agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to introduce fluorine atoms at the 3,3-positions. A ketone precursor (e.g., 5-hydroxypentan-2-one) is fluorinated under anhydrous conditions, with temperature control (-20°C to 0°C) to minimize side reactions. Fluorine’s high electronegativity requires inert atmospheres (N₂/Ar) to prevent hydrolysis. Post-fluorination, hydroxyl group protection (e.g., silylation) may be necessary to avoid undesired oxidation . Yield optimization relies on monitoring via TLC or GC-MS, with purification by column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What chromatographic techniques are most effective for purifying 3,3-Difluoro-5-hydroxypentan-2-one?

Methodological Answer: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is preferred for high-purity isolation, especially for removing polar byproducts. For intermediate purification, flash chromatography (silica gel, 10:1 hexane/ethyl acetate) effectively separates fluorinated isomers. Preparative TLC (silica GF254, visualized under UV) is useful for small-scale validation. Confirmation of purity requires GC-MS or LC-HRMS to detect trace fluorinated impurities .

Q. Which spectroscopic methods are critical for confirming the structure of 3,3-Difluoro-5-hydroxypentan-2-one?

Methodological Answer:

- ¹⁹F NMR : Peaks at δ -120 to -140 ppm (CF₂ groups) confirm fluorine incorporation. Splitting patterns distinguish geminal vs. vicinal fluorines .

- ¹H NMR : Hydroxyl proton (δ 1.5–2.0 ppm, broad) and ketone-adjacent protons (δ 2.5–3.0 ppm) are key markers.

- IR Spectroscopy : Stretching frequencies at ~1700 cm⁻¹ (C=O) and 3400 cm⁻¹ (-OH) validate functional groups.

- Mass Spectrometry : ESI-MS or EI-MS identifies molecular ion [M+H]⁺ and fragments (e.g., loss of H₂O or HF) .

Advanced Research Questions

Q. How can researchers assess the stability of 3,3-Difluoro-5-hydroxypentan-2-one under varying pH and thermal conditions?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–200°C (heating rate 10°C/min) to detect decomposition. Complement with DSC to identify melting points and exothermic events.